(4R)-1-Boc-4-azido-L-proline ethyl ester
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Overview
Description
(4R)-1-Boc-4-azido-L-proline ethyl ester is a chemical compound that belongs to the class of azido-proline derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an azido group, and an ethyl ester moiety. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-azido-L-proline ethyl ester typically involves the following steps:
Protection of L-proline: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group to form Boc-L-proline.
Azidation: The protected Boc-L-proline is then subjected to azidation, where the hydroxyl group is converted to an azido group using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid (H₂SO₄) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Boc-4-azido-L-proline ethyl ester undergoes various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine (PPh₃) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Triphenylphosphine (PPh₃), hydrogen gas (H₂), palladium catalyst.
Substitution: Amines, thiols, suitable solvents like DMF or acetonitrile.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Reduction: (4R)-1-Boc-4-amino-L-proline ethyl ester.
Substitution: Various substituted proline derivatives.
Cycloaddition: Triazole-containing proline derivatives.
Scientific Research Applications
(4R)-1-Boc-4-azido-L-proline ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the study of protein-protein interactions and the development of bioorthogonal chemistry techniques.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-1-Boc-4-azido-L-proline ethyl ester is primarily based on its reactivity towards various chemical transformations. The azido group can participate in click chemistry reactions, enabling the formation of stable triazole linkages. These reactions are often used to label biomolecules or to create complex molecular architectures. The Boc protecting group ensures selective reactivity, allowing for controlled deprotection and subsequent functionalization.
Comparison with Similar Compounds
Similar Compounds
- (4R)-1-Boc-4-amino-L-proline ethyl ester
- (4R)-1-Boc-4-hydroxy-L-proline ethyl ester
- (4R)-1-Boc-4-iodo-L-proline ethyl ester
Uniqueness
(4R)-1-Boc-4-azido-L-proline ethyl ester is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. The azido group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and chemical biology.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-5-19-10(17)9-6-8(14-15-13)7-16(9)11(18)20-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXABBHUZBQZPLX-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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